molecular formula C9H11NO3 B10842675 3,4-dihydroxybenzaldehyde-O-ethyloxime

3,4-dihydroxybenzaldehyde-O-ethyloxime

Cat. No.: B10842675
M. Wt: 181.19 g/mol
InChI Key: XMXAPNDTHZRELH-POHAHGRESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydroxybenzaldehyde-O-ethyloxime is a derivative of benzaldehyde, specifically modified with hydroxy groups at the 3 and 4 positions and an ethyloxime group. This compound is known for its potential as a tyrosinase inhibitor, making it significant in various biochemical and medicinal applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydroxybenzaldehyde-O-ethyloxime typically involves the reaction of 3,4-dihydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of an appropriate base, such as sodium acetate, to form the oxime derivative. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, and implementing purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroxybenzaldehyde-O-ethyloxime can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinones.

    Reduction: Amines or aldehydes.

    Substitution: Esters or ethers.

Scientific Research Applications

3,4-Dihydroxybenzaldehyde-O-ethyloxime has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Acts as a tyrosinase inhibitor, which is significant in studies related to melanin production and skin pigmentation.

    Medicine: Potential therapeutic agent due to its inhibitory effects on enzymes like tyrosinase, which is involved in various diseases.

    Industry: Utilized in the development of cosmetic products aimed at skin lightening and anti-aging.

Mechanism of Action

The mechanism of action of 3,4-dihydroxybenzaldehyde-O-ethyloxime primarily involves its interaction with the enzyme tyrosinase. The compound binds to the active site of the enzyme, inhibiting its activity and thereby reducing the production of melanin. This inhibition is crucial in both therapeutic and cosmetic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydroxybenzaldehyde-O-ethyloxime stands out due to its dual hydroxy groups and ethyloxime modification, which enhance its binding affinity and inhibitory effect on tyrosinase compared to its analogs .

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

4-[(Z)-ethoxyiminomethyl]benzene-1,2-diol

InChI

InChI=1S/C9H11NO3/c1-2-13-10-6-7-3-4-8(11)9(12)5-7/h3-6,11-12H,2H2,1H3/b10-6-

InChI Key

XMXAPNDTHZRELH-POHAHGRESA-N

Isomeric SMILES

CCO/N=C\C1=CC(=C(C=C1)O)O

Canonical SMILES

CCON=CC1=CC(=C(C=C1)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.